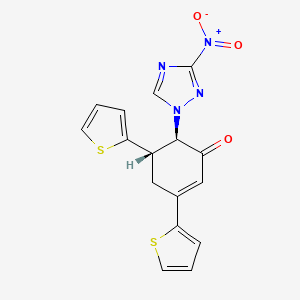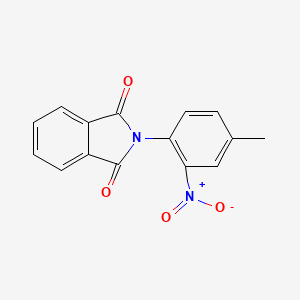![molecular formula C21H19NO4S B11538124 N-methyl-N-(2-phenoxyethyl)dibenzo[b,d]furan-3-sulfonamide](/img/structure/B11538124.png)
N-methyl-N-(2-phenoxyethyl)dibenzo[b,d]furan-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(2-phenoxyethyl)dibenzo[b,d]furan-3-sulfonamide is a complex organic compound that belongs to the class of dibenzo[b,d]furan derivatives. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a dibenzo[b,d]furan core, which is a fused aromatic system, and a sulfonamide group, which is known for its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-phenoxyethyl)dibenzo[b,d]furan-3-sulfonamide typically involves multiple steps. One common method starts with the preparation of the dibenzo[b,d]furan core, which can be synthesized from substituted phenols via an O-arylation reaction followed by cyclization of diaryl ethers . The sulfonamide group is then introduced through a reaction with sulfonyl chlorides in the presence of a base, such as triethylamine . The final step involves the methylation of the nitrogen atom using methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-phenoxyethyl)dibenzo[b,d]furan-3-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, halogens, and Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
N-methyl-N-(2-phenoxyethyl)dibenzo[b,d]furan-3-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-N-(2-phenoxyethyl)dibenzo[b,d]furan-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . The dibenzo[b,d]furan core can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity . These interactions can modulate various biological pathways, resulting in the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: The parent compound with a simpler structure and different biological activities.
N-methyl-N-(2-phenoxyethyl)dibenzo[b,d]thiophene-3-sulfonamide: A sulfur analog with potentially different pharmacological properties.
N-methyl-N-(2-phenoxyethyl)benzofuran-3-sulfonamide: A related compound with a benzofuran core instead of dibenzo[b,d]furan.
Uniqueness
N-methyl-N-(2-phenoxyethyl)dibenzo[b,d]furan-3-sulfonamide is unique due to its specific combination of structural features, including the dibenzo[b,d]furan core and the sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H19NO4S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-methyl-N-(2-phenoxyethyl)dibenzofuran-3-sulfonamide |
InChI |
InChI=1S/C21H19NO4S/c1-22(13-14-25-16-7-3-2-4-8-16)27(23,24)17-11-12-19-18-9-5-6-10-20(18)26-21(19)15-17/h2-12,15H,13-14H2,1H3 |
InChI Key |
KESSPWAXQIHOOO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11538044.png)
![N-(2-{[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11538046.png)

![(3Z)-3-[(2-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11538052.png)
![N'-[(1E)-(2-morpholin-4-yl-5-nitrophenyl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B11538068.png)
![4-(biphenyl-4-yl)-2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11538084.png)
![5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11538086.png)
![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11538087.png)
![6-Benzyl-2-[(3,5-dibromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B11538092.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11538105.png)
![4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B11538109.png)
![3-amino-6-methyl-N-(6-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11538113.png)
![2-bromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11538121.png)

